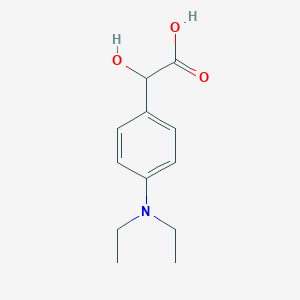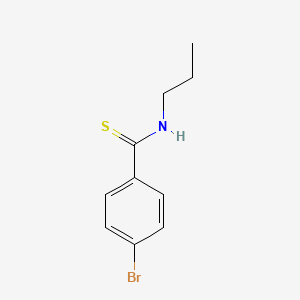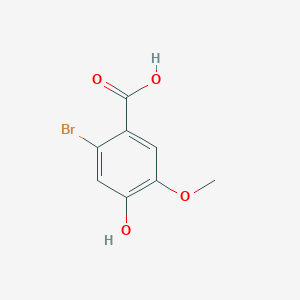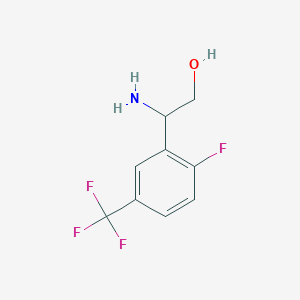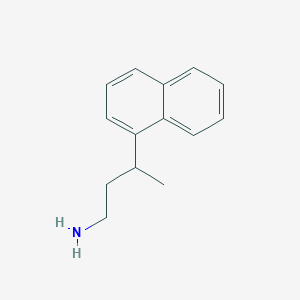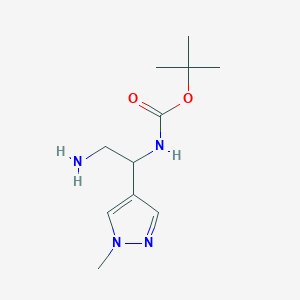
Tert-butyl (2-amino-1-(1-methyl-1h-pyrazol-4-yl)ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]carbamate is a significant compound in organic chemistry, particularly as an intermediate in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic . This compound is characterized by its complex structure, which includes a pyrazole ring, an amino group, and a tert-butyl carbamate moiety.
Vorbereitungsmethoden
The synthesis of tert-butyl N-[2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]carbamate involves multiple steps, starting from 1-methyl-1H-pyrazol-5-amine . The synthetic route includes:
Amination: Introduction of the amino group.
Reduction: Reduction of intermediates to achieve the desired functional groups.
Esterification: Formation of ester bonds.
Trityl Protection: Protection of amino groups using trityl chloride.
Condensation: Final condensation to form the target compound.
The overall yield of this synthetic route is approximately 59.5% .
Analyse Chemischer Reaktionen
tert-Butyl N-[2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]carbamate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reagents like sodium borohydride (NaBH₄).
Substitution: The compound can undergo substitution reactions, particularly involving the amino group.
Common reagents used in these reactions include chloro-(triphenyl)methane, diphenylphosphoryl azide, and phenyl chloroformate . Major products formed from these reactions include various protected and unprotected intermediates essential for further synthesis steps.
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-[2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]carbamate is primarily used as an intermediate in the synthesis of ceftolozane . Ceftolozane is a potent antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains . This makes the compound valuable in medicinal chemistry and pharmaceutical research.
Wirkmechanismus
The mechanism of action of tert-butyl N-[2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]carbamate is primarily related to its role as an intermediate in the synthesis of ceftolozane . Ceftolozane works by inhibiting bacterial cell wall synthesis, leading to cell lysis and death . The molecular targets include penicillin-binding proteins (PBPs), which are essential for bacterial cell wall construction .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl N-[2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]carbamate can be compared with other similar compounds, such as:
tert-Butyl N-(2-hydroxyethyl)carbamate: Used in the synthesis of N-Boc-protected anilines.
tert-Butyl (2-aminoethyl)(ethyl)carbamate: Another carbamate derivative with applications in organic synthesis.
The uniqueness of tert-butyl N-[2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]carbamate lies in its specific structure, which makes it a crucial intermediate for ceftolozane synthesis .
Eigenschaften
Molekularformel |
C11H20N4O2 |
|---|---|
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
tert-butyl N-[2-amino-1-(1-methylpyrazol-4-yl)ethyl]carbamate |
InChI |
InChI=1S/C11H20N4O2/c1-11(2,3)17-10(16)14-9(5-12)8-6-13-15(4)7-8/h6-7,9H,5,12H2,1-4H3,(H,14,16) |
InChI-Schlüssel |
MLXPQIJKTLBSFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CN)C1=CN(N=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



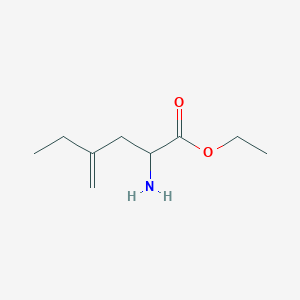
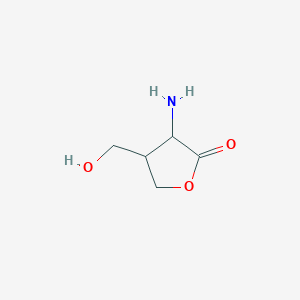



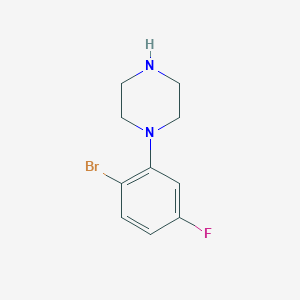
![N-[4-(dimethylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B13580404.png)
